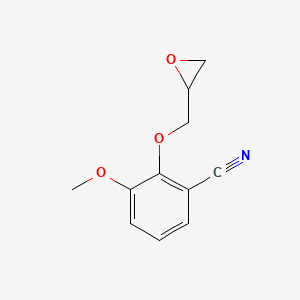

3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile

Description

3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and an epoxide-containing methoxy substituent at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of β1-adrenoreceptor-selective ligands for positron emission tomography (PET) imaging in cardiac diseases . Its structural backbone, which includes a reactive epoxide group, enables versatile functionalization through nucleophilic ring-opening reactions, making it a critical precursor for generating derivatives with tailored biological activities .

The compound’s stereochemistry (R- or S-configuration at the epoxide center) significantly influences its reactivity and downstream applications. For example, enantiomerically pure forms are essential for synthesizing chiral drugs targeting G-protein-coupled receptors (GPCRs) .

Propriétés

IUPAC Name |

3-methoxy-2-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-13-10-4-2-3-8(5-12)11(10)15-7-9-6-14-9/h2-4,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQFUKCQEZJXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile can be represented as follows:

- Molecular Formula : C₁₁H₁₃NO₃

- CAS Number : 35198-39-1

This compound features a methoxy group and an epoxide functional group, which are critical for its biological activity.

The biological activity of 3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is primarily attributed to its interaction with specific molecular targets. It may exert effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways.

- Membrane Disruption : The epoxide group may facilitate interactions with lipid membranes, influencing cell viability.

Anticancer Activity

Research indicates that compounds similar to 3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 15 |

| Compound B | MCF-7 (Breast) | 20 |

| 3-Methoxy-2-(oxiran-2...) | TBD | TBD |

In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial potential of 3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile has also been explored. Initial findings suggest activity against multidrug-resistant bacterial strains.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 32 µg/mL |

| Compound D | E. coli | 64 µg/mL |

| 3-Methoxy-2-(oxiran-2...) | TBD | TBD |

This activity may involve mechanisms such as disruption of bacterial membranes or inhibition of essential metabolic processes.

Other Biological Activities

Beyond anticancer and antimicrobial effects, preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic properties, potentially mediated by the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.

Case Studies and Research Findings

A notable case study involved the administration of a structurally related compound in an animal model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting further investigation into the therapeutic potential of compounds within this class.

Example Case Study

In a recent study, mice treated with a related oxirane compound showed reduced tumor growth rates compared to untreated controls. This suggests that similar compounds could be developed into effective cancer therapies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Epoxide Reactivity

- The epoxide group in 3-methoxy-2-(oxiran-2-ylmethoxy)benzonitrile allows nucleophilic attack by amines, alcohols, or thiols, forming derivatives with enhanced receptor-binding affinity. This reactivity is exploited in synthesizing β1-selective PET ligands .

- In contrast, (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (NPS S-2143 precursor) undergoes stereospecific reactions to modulate calcium-sensing receptors in colon cancer cells, highlighting the role of stereochemistry in biological activity .

Substituent Effects on Physicochemical Properties

- The trifluoromethyl group in 3-methoxy-2-(trifluoromethyl)benzonitrile increases lipophilicity (LogP) and metabolic stability compared to the epoxide-containing analog, making it suitable for agrochemical formulations .

- 4-(Oxiran-2-ylmethoxy)benzonitrile enantiomers (S and R) exhibit divergent pharmacokinetic profiles due to stereochemical influences on hepatic metabolism .

Commercial Availability and Cost**

- 3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile is listed as discontinued by suppliers like CymitQuimica, reflecting its niche use .

- Enantiomerically pure analogs (e.g., (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile) command premium pricing (≥$1,118/g) due to complex synthesis and high purity requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.